2-iodo-N-(prop-2-yn-1-yl)acetamide
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Overview
Description
2-iodo-N-(prop-2-yn-1-yl)acetamide is an organic compound with the chemical formula C5H6INO. It is commonly used in various chemical and biological research applications due to its unique reactivity and properties. This compound is characterized by the presence of an iodine atom, a propynyl group, and an acetamide moiety, making it a versatile reagent in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of 2-iodo-N-(prop-2-yn-1-yl)acetamide is the reactive cysteinome in cells and tissues . The reactive cysteinome refers to the collection of cysteine residues in proteins that are susceptible to modifications such as oxidation and alkylation. These modifications can alter protein function and are involved in various biological processes.
Mode of Action
This compound acts as a thiol-reactive probe . It covalently labels the reactive cysteinome, allowing for its enrichment and quantification . This interaction with its targets results in changes to the proteins, which can then be analyzed to understand the compound’s effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, well-ventilated place, away from sources of ignition and oxidizing agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:
Synthesis of Ethanolamine: The initial step involves the preparation of ethanolamine.
Iodination Reaction: Ethanolamine undergoes an iodination reaction to introduce the iodine atom.
Alkynylation Reaction: The iodinated intermediate is then subjected to an alkynylation reaction to introduce the propynyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(prop-2-yn-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Addition Reactions: The propynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Addition Reactions: Electrophiles like halogens and acids are used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while addition reactions can produce different alkylated derivatives .
Scientific Research Applications
2-iodo-N-(prop-2-yn-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the context of targeting specific molecular pathways.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-iodoacetamide: Similar in structure but lacks the propynyl group.
N-(prop-2-yn-1-yl)acetamide: Similar but lacks the iodine atom.
Iodoacetamide derivatives: Various derivatives with different substituents on the acetamide moiety.
Uniqueness
2-iodo-N-(prop-2-yn-1-yl)acetamide is unique due to the combination of the iodine atom and the propynyl group, which confer distinct reactivity and properties. This makes it particularly useful in chemoproteomic applications where selective labeling of cysteine residues is required .
Properties
IUPAC Name |
2-iodo-N-prop-2-ynylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMMHDBFJDWUDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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